![molecular formula C23H23ClN4O4S2 B2614376 N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 794585-40-3](/img/structure/B2614376.png)

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

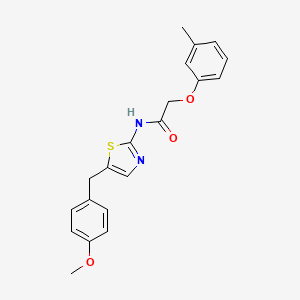

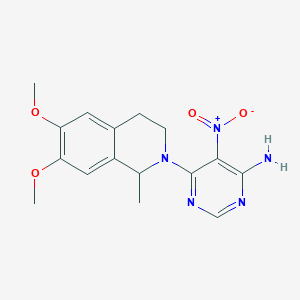

The compound is a complex organic molecule that likely contains a sulfamoyl group, a morpholinyl group, and a pyridine group . Similar compounds have been synthesized and studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The synthesis and crystal structure analysis of biologically active aromatic sulfonamides, including morpholine derivatives, have been extensively studied. Research demonstrates the preparation of these compounds and their hydrochloride salts, revealing their molecular structures through X-ray analysis and computational models. These studies highlight the characteristic L-shaped structure of these compounds, stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity (Remko et al., 2010).

Potential Biological Activities

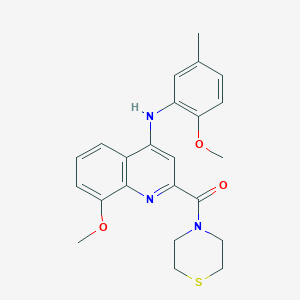

- Carbonic Anhydrase Inhibition: Some derivatives have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. These findings indicate potential applications in medical research, particularly for conditions involving carbonic anhydrases (Supuran et al., 2013).

- Synthetic Methodologies: The development of synthetic methodologies for creating compounds with potential pharmacological activities is another key area. Research into the synthesis of novel compounds, including those with morpholine derivatives, underscores the importance of these chemical processes in drug discovery and development (Zaki et al., 2017).

Corrosion Inhibition

The investigation into the use of N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide derivatives as corrosion inhibitors for mild steel in sulphuric acid medium showcases the chemical's versatility beyond biomedical applications. This study demonstrates over 90% inhibition efficiency, offering insights into its potential industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Propiedades

IUPAC Name |

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O4S2/c1-33-23-19(3-2-10-25-23)22(29)26-18-8-9-20(28-11-13-32-14-12-28)21(15-18)34(30,31)27-17-6-4-16(24)5-7-17/h2-10,15,27H,11-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHPJNSOYPXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B2614293.png)

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)

![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)

![6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide](/img/structure/B2614304.png)

![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)